N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide
Description
IUPAC Name: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide CAS No.: 1257515-96-0 Molecular Formula: C₉H₁₉N₃O Molecular Weight: 185.27 g/mol Purity: ≥96% .
This compound features a piperidine ring substituted at the 1-position with a 2-aminoethyl group and at the 4-position with an acetamide moiety.
Propriétés
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-9-2-5-12(6-3-9)7-4-10/h9H,2-7,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCRFJDASFODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, antimicrobial properties, and potential therapeutic applications.
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide is characterized by its piperidine ring structure, which is known for its versatility in drug design. The compound's mechanism of action typically involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological responses, leading to therapeutic effects such as analgesic and anti-inflammatory activities.
Biological Activities
1. Enzyme Inhibition and Receptor Binding
Research indicates that this compound may exhibit enzyme inhibition properties. It has been investigated for its ability to bind to specific receptors, which could lead to various pharmacological effects. For instance, studies have shown that modifications in the piperidine structure can enhance selectivity and potency against certain targets.
2. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperidine derivatives. For instance, derivatives similar to N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against certain bacteria, indicating strong antimicrobial potential .
3. Anticancer Properties
The compound has also been explored for its anticancer activity. In vitro studies on related piperidine derivatives have shown promising results against various cancer cell lines, including those from breast and colon cancers. The growth inhibition values (GI50) indicate significant cytotoxic effects, with some derivatives exhibiting IC50 values in the nanomolar range .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperidine derivatives found that one compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized various assays to determine the MIC and minimum bactericidal concentration (MBC), confirming the compound's efficacy in inhibiting bacterial growth .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of piperidine derivatives showed that certain modifications led to enhanced potency against cancer cell lines such as HCT116 and HeLa. The study reported IC50 values significantly lower than standard chemotherapeutic agents, suggesting that these derivatives could be developed into effective anticancer therapies .
Data Tables
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Antibacterial | Escherichia coli | <125 μg/mL |
| Anticancer | HCT116 | IC50 = 1.5 μM |
| Anticancer | HeLa | IC50 = 8 μM |
Applications De Recherche Scientifique
Medicinal Chemistry
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide is primarily recognized for its role in the development of pharmaceuticals aimed at treating neurological disorders. Its structure allows it to interact with various receptors in the central nervous system (CNS), making it a candidate for drugs targeting conditions such as anxiety and depression.
Case Study: Neurological Applications
A study highlighted the compound's potential as a muscarinic receptor antagonist, which may be beneficial in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders . The ability of this compound to modulate neurotransmitter systems positions it as a promising lead compound for further research.
Pain Management
The compound has been investigated for its analgesic properties, particularly in the context of opioid-related research. Its structural similarity to known analgesics allows it to be explored as a potential alternative or adjunct to traditional opioid therapies.
Case Study: Opioid Research
Research has indicated that derivatives of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide can interact with opioid receptors, which may help in developing pain management medications that minimize the risk of addiction associated with conventional opioids . This aspect is particularly relevant given the current opioid crisis, emphasizing the need for safer pain relief options.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Acetamide Backbone
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis and Pharmacological Implications
- Aminoethyl vs. Phenethyl Substituents: The target compound’s 2-aminoethyl group introduces a primary amine, enhancing hydrophilicity compared to phenethyl-containing analogs like methoxyacetylfentanyl.
- Aromatic vs. Aliphatic Substitutions: Fentanyl analogs (e.g., methoxyacetylfentanyl) rely on aryl groups (phenyl, fluorophenyl) for μ-opioid receptor binding. The absence of aromaticity in the target compound suggests divergent receptor interactions, possibly non-opioid targets .
- Cyclopropyl Modification : N-Cyclopropyl substitution (CAS 1353945-60-4) increases steric bulk and molecular weight, which could alter metabolic stability or binding kinetics compared to the parent compound .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
